5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine
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Overview
Description
5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine is a chemical compound that features a pyridine ring substituted with an amine group and a phenyl ring bearing a methylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds with a methylsulfonyl phenyl group have been reported to inhibit cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular functions . For instance, some compounds with a methylsulfonyl phenyl group have been found to inhibit COX-2, reducing the production of prostaglandins and thereby alleviating inflammation .
Biochemical Pathways
Compounds with similar structures have been associated with the cox-2 pathway . Inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are involved in the inflammatory response .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit antibacterial activity , and others have shown anti-inflammatory effects by inhibiting COX-2 .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is first functionalized with a methylsulfonyl group. This can be achieved through sulfonation reactions using reagents like methylsulfonyl chloride.
Coupling with Pyridine: The functionalized phenyl ring is then coupled with a pyridine derivative. This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the Amine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted pyridines or phenyl derivatives.
Scientific Research Applications
5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl moiety but has an indole ring instead of a pyridine ring.
4-(Methylsulfonyl)phenylacetic acid: Contains the methylsulfonylphenyl group but is an acetic acid derivative.
2-(4-Methylsulfonylphenyl)ethanamine: Similar structure but with an ethanamine backbone.
Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine is unique due to its specific combination of the pyridine ring and the methylsulfonylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-17(15,16)11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDSRKKPDSCAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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